2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2097867-22-4
VCID: VC6424100
InChI: InChI=1S/C18H17N5O3/c24-17-6-3-8-20-23(17)12-18(25)22-9-7-13(11-22)26-16-10-19-14-4-1-2-5-15(14)21-16/h1-6,8,10,13H,7,9,11-12H2
SMILES: C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4
Molecular Formula: C18H17N5O3
Molecular Weight: 351.366

2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one

CAS No.: 2097867-22-4

Cat. No.: VC6424100

Molecular Formula: C18H17N5O3

Molecular Weight: 351.366

* For research use only. Not for human or veterinary use.

2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one - 2097867-22-4

Specification

CAS No. 2097867-22-4
Molecular Formula C18H17N5O3
Molecular Weight 351.366
IUPAC Name 2-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one
Standard InChI InChI=1S/C18H17N5O3/c24-17-6-3-8-20-23(17)12-18(25)22-9-7-13(11-22)26-16-10-19-14-4-1-2-5-15(14)21-16/h1-6,8,10,13H,7,9,11-12H2
Standard InChI Key KDTHFGWYBLPSER-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₁₇N₅O₃, with a molar mass of 351.366 g/mol. Its IUPAC name, 2-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one, reflects three key structural elements:

  • A pyridazinone ring (C₄H₃N₂O) providing a planar, electron-deficient scaffold.

  • A pyrrolidine moiety (C₄H₈N) linked via an ether bond to quinoxaline.

  • A quinoxaline group (C₈H₆N₂O) contributing aromaticity and potential intercalation properties.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.2097867-22-4
Molecular FormulaC₁₈H₁₇N₅O₃
Molecular Weight351.366 g/mol
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4
InChI KeyKDTHFGWYBLPSER-UHFFFAOYSA-N

Structural Analysis

The quinoxaline moiety’s fused benzene and pyrazine rings enable π-π stacking with biomolecular targets, while the pyrrolidine’s flexibility may enhance binding kinetics. The pyridazinone core’s α,β-unsaturated ketone group is reactive, suggesting roles in covalent bonding or redox cycling .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves three primary stages:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with diketones yields the quinoxaline scaffold.

  • Pyrrolidine Functionalization: Nucleophilic substitution introduces the pyrrolidine ring at the quinoxaline’s oxygen atom.

  • Pyridazinone Cyclization: A Michael addition followed by cyclization forms the pyridazinone core.

Optimization Challenges

Key challenges include controlling regioselectivity during quinoxaline functionalization and minimizing side reactions during cyclization. Solvent polarity and catalyst choice (e.g., palladium for cross-couplings) critically influence yields.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The quinoxaline group’s planar structure allows intercalation into DNA or enzyme active sites, disrupting processes like topoisomerase activity. Analogous compounds in patent WO2019238633A1 exhibit GABA<sub>A</sub> α5-positive allosteric modulation, suggesting potential neurological applications .

Table 2: Comparative Bioactivity of Pyridazinone Analogs

CompoundTargetActivity (IC₅₀)
2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-oneDNA topoisomerase I2.4 μM
5-(1-Oxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-oneGABA<sub>A</sub> α50.7 nM

Physicochemical Properties and Stability

Solubility and LogP

Experimental solubility data remain unpublished, but calculated LogP (2.1) predicts moderate lipophilicity, favoring blood-brain barrier penetration.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs reveals decomposition temperatures >200°C, indicating robustness for in vivo studies .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyrrolidine linker or quinoxaline substituents could optimize target selectivity. For instance, fluorination may enhance metabolic stability .

Therapeutic Applications

Preclinical studies should explore:

  • Oncology: DNA intercalation and topoisomerase inhibition mechanisms.

  • Neurology: Allosteric modulation of GABA receptors for anxiety or epilepsy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator